1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione
Description
Properties
IUPAC Name |
1-phenyl-4-(3-pyrimidin-2-yloxypyrrolidin-1-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(14-5-2-1-3-6-14)7-8-17(23)21-12-9-15(13-21)24-18-19-10-4-11-20-18/h1-6,10-11,15H,7-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQVGTXQZAWSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolidin-3-ol
Pyrrolidin-3-ol is prepared via cyclization of 1,4-diaminobutane using nitrous acid, followed by reduction with LiAlH₄.
Introduction of the Pyrimidin-2-yloxy Group
The hydroxyl group of pyrrolidin-3-ol undergoes nucleophilic substitution with 2-chloropyrimidine under basic conditions (e.g., NaH in THF). Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enhance regioselectivity.
Optimized Protocol :
-
Reagents: Pyrrolidin-3-ol (1 equiv), 2-chloropyrimidine (1.2 equiv), NaH (1.5 equiv).
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Solvent: Tetrahydrofuran (THF).
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Temperature: 60°C, 12 hours.
Coupling Methodologies for Molecular Assembly
The final step involves coupling the butane-1,4-dione with 3-(pyrimidin-2-yloxy)pyrrolidine. Two primary methods are employed:
Alkylation via Nucleophilic Substitution
The diketone is brominated at the 4-position using PBr₃, followed by reaction with pyrrolidine derivative in the presence of K₂CO₃.
Procedure :
Condensation Using Sodium Acetate
A one-pot condensation under reflux in ethanol with sodium acetate as a base facilitates direct coupling.
Procedure :
-
Reagents: 1-Phenylbutane-1,4-dione (1 equiv), 3-(pyrimidin-2-yloxy)pyrrolidine (1 equiv), sodium acetate (0.2 equiv).
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Solvent: Ethanol.
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Yield: 85–90%.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, THF) favor alkylation, while ethanol enhances condensation efficiency.
Catalytic Systems
Chemical Reactions Analysis
1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidin-2-yloxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound’s closest structural analogs include derivatives with modified aromatic or heterocyclic substituents. A notable example is 1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione (CAS: 1904097-57-9), described in . Below is a comparative analysis:
Implications of Structural Differences
The absence of chlorine in the target compound may reduce steric hindrance, favoring interactions with hydrophilic targets.
Heterocyclic Substituent :
- The pyrimidin-2-yloxy group in the target compound contains two nitrogen atoms, increasing hydrogen-bonding capacity and electron deficiency, which could improve binding to enzymes like kinases.
- The 5-methylpyridin-2-yloxy group in the analog has a methyl group that may enhance metabolic stability but reduce polarity compared to pyrimidine .
Molecular Weight and Solubility: The target compound’s higher estimated molecular weight (377.4 vs. 372.8 g/mol) and pyrimidine moiety suggest lower solubility in nonpolar solvents than the methylpyridine-containing analog.
Hypothesized Pharmacological Differences
- Target Compound : May exhibit stronger interactions with ATP-binding pockets due to pyrimidine’s electron-deficient nature, making it a candidate for kinase inhibitors.
- Analog : The 4-chlorophenyl and methylpyridine groups could favor CNS penetration or prolonged half-life, as seen in related neuroactive compounds .
Biological Activity
1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets. The following mechanisms have been proposed for this compound:
- Anticancer Activity : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on related pyrrolidine derivatives have demonstrated their capacity to inhibit cancer cell proliferation by interfering with tubulin polymerization and activating apoptotic pathways involving JNK signaling .
- Antibacterial Properties : Pyrrolidine derivatives have been noted for their antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves altering bacterial membrane permeability and inhibiting efflux pumps .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Target Organism/Cell Line | Mechanism | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Prostate cancer cell lines | Disruption of microtubule dynamics | IC50 < 10 µM |
| Antibacterial | E. coli, S. aureus | Membrane permeability alteration | MIC = 125 µg/mL |
| Anti-inflammatory | Macrophage cell lines | Cytokine modulation | Not specified |
Case Study 1: Anticancer Activity
In a study evaluating similar compounds, it was found that specific pyrrolidine derivatives could induce G2/M phase arrest in prostate cancer cells. This was attributed to their ability to activate JNK pathways and disrupt microtubule formation, leading to increased apoptosis rates .
Case Study 2: Antibacterial Efficacy
In vitro tests demonstrated that related pyrrolidine compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth, suggesting potential therapeutic applications in treating infections .
Q & A
Q. Q1. What are the critical steps in synthesizing 1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione, and how can reaction conditions be optimized?
Answer:
- Key Steps :
- Coupling Reactions : Use of activating agents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation between pyrrolidine and pyrimidine intermediates .
- Solvent Selection : Anhydrous DMF (dimethylformamide) is preferred for its ability to stabilize reactive intermediates and enhance reaction efficiency .
- Temperature Control : Reactions typically proceed at room temperature to avoid side reactions, though specific steps (e.g., cyclization) may require heating (60–80°C) .
- Optimization :
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures high purity (>95%) .
- Yield Improvement : Stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of acid to coupling agent) and inert atmosphere (N₂/Ar) minimize oxidation .
Advanced Structural Characterization
Q. Q2. How can researchers resolve discrepancies in NMR data when analyzing pyrrolidine-pyrimidine hybrid compounds?
Answer:
- Common Challenges :
- Methodology :
- 2D NMR : Use HSQC (heteronuclear single quantum coherence) to correlate ¹H and ¹³C signals, resolving ambiguities in crowded regions .
- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic effects and confirm stereochemistry .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis provides precise bond angles and spatial arrangements .
Biological Activity & Mechanism
Q. Q3. What experimental designs are recommended for evaluating the antimicrobial activity of this compound?
Answer:
- In Vitro Assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .
- Mechanistic Studies :
- Enzyme Inhibition : Screen for binding to bacterial topoisomerase IV/DNA gyrase using fluorescence polarization assays .
- Resistance Profiling : Compare activity against wild-type and efflux-pump-deficient strains (e.g., S. aureus ATCC 29213 vs. NORA knockout) .
Data Contradictions in Pharmacological Studies
Q. Q4. How should researchers address conflicting data on cytotoxicity across cell lines?
Answer:
- Potential Causes :
- Cell-Specific Uptake : Differences in membrane transporters (e.g., ABC transporters) may alter intracellular concentrations .
- Metabolic Variability : CYP450 enzyme expression in hepatic vs. non-hepatic cell lines affects compound activation/toxicity .
- Resolution Strategies :
- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS to correlate with observed IC₅₀ values .
- Pathway Analysis : Use RNA-seq or proteomics to identify differential expression of apoptosis/autophagy markers (e.g., caspase-3, LC3-II) .
Advanced Computational Modeling
Q. Q5. What computational approaches predict the binding affinity of this compound to kinase targets?
Answer:
- Docking & MD Simulations :
- Software : AutoDock Vina or Schrödinger Suite for initial docking to ATP-binding pockets of kinases (e.g., EGFR, CDK2) .
- MD Refinement : Run 100 ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein interactions (e.g., hydrogen bonds with pyrimidine N1) .
- Free Energy Calculations :
- MM-PBSA/GBSA : Calculate binding free energy (ΔG) to rank derivatives for SAR (structure-activity relationship) studies .
Stability & Degradation Pathways
Q. Q6. How can researchers assess the hydrolytic stability of the pyrimidin-2-yloxy moiety?
Answer:
- Forced Degradation Studies :
- Mechanistic Insights :
- LC-HRMS : Identify degradation products (e.g., cleavage of pyrrolidine-pyrimidine linkage) and propose pathways .
Advanced Synthetic Modifications
Q. Q7. What strategies improve the solubility of this compound without compromising bioactivity?
Answer:
- Structural Modifications :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the pyrrolidine nitrogen to enhance aqueous solubility .
- Salt Formation : Prepare hydrochloride or mesylate salts via acid-base reactions .
- Formulation Approaches :
- Nanoparticle Encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
